2,3-Butanediamine, (R*,R*)- 2,3-Butanediamine, (R*,R*)-
Brand Name: Vulcanchem
CAS No.: 52165-57-8
VCID: VC16536158
InChI: InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1
SMILES:
Molecular Formula: C4H12N2
Molecular Weight: 88.15 g/mol

2,3-Butanediamine, (R*,R*)-

CAS No.: 52165-57-8

Cat. No.: VC16536158

Molecular Formula: C4H12N2

Molecular Weight: 88.15 g/mol

* For research use only. Not for human or veterinary use.

2,3-Butanediamine, (R*,R*)- - 52165-57-8

Specification

CAS No. 52165-57-8
Molecular Formula C4H12N2
Molecular Weight 88.15 g/mol
IUPAC Name (2R,3R)-butane-2,3-diamine
Standard InChI InChI=1S/C4H12N2/c1-3(5)4(2)6/h3-4H,5-6H2,1-2H3/t3-,4-/m1/s1
Standard InChI Key GHWVXCQZPNWFRO-QWWZWVQMSA-N
Isomeric SMILES C[C@H]([C@@H](C)N)N
Canonical SMILES CC(C(C)N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

2,3-Butanediamine, (R*,R*)-, also known as DL-2,3-diaminobutane, belongs to the class of vicinal diamines. Its IUPAC name is (2R,3R)(2R,3R)-butane-2,3-diamine, with the SMILES notation C[C@H]([C@@H](C)N)N\text{C}[C@H]([C@@H](\text{C})\text{N})\text{N} . The molecule features two amine groups on adjacent carbon atoms, creating a chiral center that yields enantiomeric pairs. The R,RR,R-configuration distinguishes it from the meso form (R,SR,S) and the other enantiomer (S,SS,S) .

Table 1: Key Identifiers of 2,3-Butanediamine, (R*,R*)-

PropertyValueSource
CAS Registry Number20699-48-3, 52165-57-8
Molecular FormulaC4H12N2\text{C}_4\text{H}_{12}\text{N}_2
Molecular Weight88.15 g/mol
XLogP3-AA-0.8
Boiling Point44–60°C (isomer-dependent)

Stereochemical Considerations

The compound’s chirality arises from the spatial arrangement of its amine groups. X-ray crystallography studies of cobalt complexes, such as [Co(meso-2,3-butanediamine)2CO3]+[\text{Co}(meso\text{-}2,3\text{-butanediamine})_2\text{CO}_3]^+, reveal axial methyl groups that stabilize the coordination geometry . This stereospecificity is pivotal in asymmetric synthesis, where the R,RR,R-enantiomer induces specific configurations in chiral products.

Synthesis and Isolation

Synthetic Routes

The primary methods for synthesizing 2,3-butanediamine include:

  • Hydrolysis of 2-Ethoxy-4,5-dihydro-4,5-dimethylimidazole: Treatment with barium hydroxide yields racemic 2,3-butanediamine, which is subsequently resolved into enantiomers .

  • Reduction of Dimethylglyoxime: Lithium aluminium hydride (LiAlH4\text{LiAlH}_4) reduces the oxime groups to amines, producing a mixture of stereoisomers .

  • Microbial Synthesis: Engineered Escherichia coli strains ferment glucose to produce bio-based 2,3-butanediamine, offering a sustainable alternative.

Enantiomeric Resolution

Fractional crystallization of hydrochlorides separates the meso (R,SR,S) form from the R,RR,R- and S,SS,S-enantiomers. Tartrate salts further resolve the enantiomers via diastereomeric crystallization . These processes achieve high enantiomeric excess (ee) critical for pharmaceutical applications.

Physicochemical Properties

Solubility and Reactivity

The compound is miscible with polar solvents like water and ethanol due to its hydrogen-bonding capacity (H-bond donors=2\text{H-bond donors} = 2, H-bond acceptors=2\text{H-bond acceptors} = 2) . Its reactivity includes:

  • Coordination Chemistry: Acts as a bidentate ligand, forming octahedral complexes with metals like cobalt and nickel .

  • Oxidation: Reacts with KMnO4\text{KMnO}_4 to yield imines or nitriles under acidic conditions.

Applications in Research and Industry

Coordination Chemistry

The R,RR,R-enantiomer’s rigid structure stabilizes transition metal complexes used in catalysis. For example, cobalt complexes facilitate asymmetric hydrogenation reactions, critical for producing enantiopure pharmaceuticals .

Pharmaceutical Intermediates

As a chiral auxiliary, 2,3-butanediamine, (R*,R*)-, directs stereoselectivity in synthesizing β-lactam antibiotics and antiviral agents. Its amine groups also serve as precursors for ureas and polyamides.

Industrial Polymers

Incorporated into polyurethane and epoxy resins, the diamine enhances mechanical strength and thermal stability. Bio-based production via microbial fermentation aligns with green chemistry initiatives.

Comparative Analysis with Related Diamines

Table 2: Comparison of Vicinal Diamines

CompoundStereoisomersBoiling Point (°C)Key Application
2,3-Butanediamine, (R*,R*)-344–60Asymmetric catalysis
1,2-Diaminopropane2120–122Chelating agents
1,2-Diaminocyclohexane3180–182Polymer crosslinking

The R,RR,R-enantiomer’s lower boiling point compared to 1,2-diaminocyclohexane reflects reduced molecular symmetry, while its chiral centers offer superior stereochemical control in catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator